REACTION_CXSMILES
|
[H-].[Na+].[C:3]([O:11][CH2:12][CH3:13])(=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].Br[CH2:15][C:16]1[C:17]([F:28])=[CH:18][CH:19]=[C:20]2[C:25]=1[N:24]=[C:23]([O:26][CH3:27])[CH:22]=[CH:21]2>C1COCC1>[CH2:12]([O:11][C:3](=[O:10])[CH:4]([CH2:15][C:16]1[C:17]([F:28])=[CH:18][CH:19]=[C:20]2[C:25]=1[N:24]=[C:23]([O:26][CH3:27])[CH:22]=[CH:21]2)[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH3:13] |f:0.1|
|
Name
|
|
Quantity
|
3.79 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
BrCC=1C(=CC=C2C=CC(=NC12)OC)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched
|
Type
|
ADDITION
|
Details
|
by adding water (20 mL) and 10% NaHSO4 (100 mL)
|
Type
|
CUSTOM
|
Details
|
The two layers were decanted
|
Type
|
EXTRACTION
|
Details
|
the aq. layer was extracted once with EA (100 mL)
|
Type
|
WASH
|
Details
|
layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by CC (Hept-EA 4:1)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)OCC)CC=1C(=CC=C2C=CC(=NC12)OC)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |